7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate
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Overview
Description
7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in various fields such as materials science, biology, and chemistry due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of pyrazoles with pyrimidines under specific conditions. For instance, the preparation of 7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate can be achieved through a multi-step process involving the reaction of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of biological processes due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to its electronic structure, which allows it to absorb and emit light at specific wavelengths. This makes it useful in imaging and sensing applications, where it can bind to target molecules and provide visual readouts .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Known for their fluorescent properties and used in similar applications.
Pyrazoles: Share structural similarities and are used in various chemical and biological studies.
Boron dipyrromethene (BODIPY): Another class of fluorescent compounds with applications in imaging and sensing.
Uniqueness
7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate stands out due to its unique combination of structural features and photophysical properties. The presence of electron-donating and electron-withdrawing groups in its structure allows for tunable absorption and emission characteristics, making it highly versatile for various applications .
Properties
Molecular Formula |
C13H14FN3O4 |
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Molecular Weight |
295.27 g/mol |
IUPAC Name |
7-O-tert-butyl 5-O-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate |
InChI |
InChI=1S/C13H14FN3O4/c1-13(2,3)21-12(19)9-5-8(11(18)20-4)16-10-7(14)6-15-17(9)10/h5-6H,1-4H3 |
InChI Key |
PXGOMJVJXFYFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC2=C(C=NN12)F)C(=O)OC |
Origin of Product |
United States |
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